1-Benzyl-1-azaspiro[4.5]decan-8-one
Overview
Description
1-Benzyl-1-azaspiro[4.5]decan-8-one is a heterocyclic compound with a unique spiro structure, which includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Scientific Research Applications
1-Benzyl-1-azaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-1-azaspiro[4.5]decan-8-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the activation of necroptotic cell death pathways, which has therapeutic potential in many human diseases .
Mode of Action
This compound interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of necroptotic cell death pathways .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptotic cell death pathways . The downstream effects of this inhibition are significant, as it can prevent cell death and potentially provide therapeutic benefits in diseases where necroptosis is a factor .
Result of Action
The inhibition of RIPK1 by this compound results in significant anti-necroptotic effects . For instance, it has shown notable anti-necroptotic activity in U937 cell necroptosis models .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-Benzyl-1-azaspiro[4.5]decan-8-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction is crucial as it can block the activation of necroptosis, a form of programmed cell death, thereby showing therapeutic potential in various human diseases.
Cellular Effects
This compound influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting RIPK1, it can prevent necroptosis in cells, which is beneficial in conditions where cell death needs to be controlled
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the kinase activity of RIPK1 by binding to its active site, thereby preventing the phosphorylation events necessary for necroptosis . This inhibition can lead to changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for prolonged inhibition of RIPK1 and sustained prevention of necroptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, which are important considerations for its use as a therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in inhibiting RIPK1 and preventing necroptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one typically involves the reaction of a suitable precursor with benzylamine under specific conditions. One common method involves the cyclization of a linear precursor in the presence of a base, such as sodium hydride, to form the spiro structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-1-azaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1-azaspiro[4.5]decan-8-amine: Similar structure but with an amine group instead of a ketone.
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Contains additional nitrogen atoms in the ring system.
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: Contains an oxygen atom in the ring system.
Uniqueness
1-Benzyl-1-azaspiro[4.5]decan-8-one is unique due to its specific spiro structure and the presence of a benzyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-1-azaspiro[4.5]decan-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-15-7-10-16(11-8-15)9-4-12-17(16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPLBRDLSYTQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)N(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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